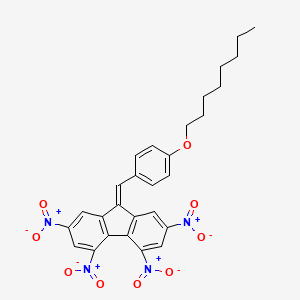
2-(4-Formylphenyl)isonicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Formylphenyl)isonicotinic acid is a chemical compound with the empirical formula C13H9NO3 and a molecular weight of 227.22 . It is a heterocyclic compound, which is a part of a collection of unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringOC(=O)c1ccnc(c1)-c2ccc(C=O)cc2 . The InChI key for this compound is JNJBJGZPIGBYIS-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
This compound is a solid compound . Its melting point is reported to be between 278-280ºC . The dipole moment for similar compounds has been calculated using DFT/B3LYP level of theory with a 6-311++G (d, p) basis set .Applications De Recherche Scientifique
Electrochemical Reduction Studies
2-(4-Formylphenyl)isonicotinic acid, as part of the isonicotinic acid family, has been studied for its electrochemical reduction properties. Research by Mathieu, Meunier-Prest, and Laviron (1997) explored the electrochemical reduction of isonicotinic acid in aqueous media, revealing insights into its reduction mechanism, which is significant for understanding its chemical behavior in various applications (Mathieu, Meunier‐Prest, & Laviron, 1997).
Use in Organic Synthesis
The compound has also been used in organic synthesis processes. Zolfigol et al. (2013) demonstrated its use as a dual and biological organocatalyst in the synthesis of pyranopyrazoles, highlighting its versatility and efficiency in facilitating complex chemical reactions (Zolfigol et al., 2013).
Crystal Structure and Antimicrobial Evaluation
Another significant application is in the field of crystallography and antimicrobial studies. Viveka et al. (2013) synthesized and characterized a derivative of isonicotinic acid, providing valuable information on its crystal structure and potential antimicrobial properties (Viveka et al., 2013).
Luminescence Properties in Metal-Organic Frameworks
Isonicotinic acid derivatives have also been explored for their luminescence properties, particularly in the context of metal-organic frameworks. Yuan and Liu (2005) studied a silver(I) dimer with isonicotinic acid, focusing on its synthesis, crystal structure, and fluorescence properties, which could have implications for applications in optical materials and sensors (Yuan & Liu, 2005).
Reductimetric Titrants in Analytical Chemistry
In analytical chemistry, derivatives of isonicotinic acid, such as isonicotinic acid hydrazide, have been investigated as reductimetric titrants. Vulterin and Zýka (1963) studied their application and stability, which is important for quantitative analysis in various chemical processes (Vulterin & Zýka, 1963).
Quantum Structure-Activity Correlations
The molecule has also been part of quantitative structure-activity studies. Seydel et al. (1976) conducted research correlating the structure of 2-substituted isonicotinic acid hydrazides with their biological activity, providing insights into the molecular basis of their effectiveness (Seydel, Schaper, Wempe, & Cordes, 1976).
Binding Studies
Binding properties of isonicotinic acid derivatives have also been a subject of interest. Held and Landi (1980) explored the binding of toxic metabolites by aconiazide, a derivative of isonicotinic acid, providing valuable data on its interaction with other molecules and its potential therapeutic applications (Held & Landi, 1980).
Schiff Base Compounds Synthesis
Research into Schiff base compounds involving isonicotinic acid has been conducted to explore their structures and potential applications. Yang (2007) synthesized and characterized such compounds, contributing to the knowledge of their chemical properties (Yang, 2007).
Safety and Hazards
Orientations Futures
While specific future directions for 2-(4-Formylphenyl)isonicotinic acid are not mentioned in the search results, it’s worth noting that isonicotinic acid derivatives have shown promise in the development of anti-inflammatory compounds . This suggests that further development and fine-tuning of these isonicotinates-based scaffolds for the treatment of various aberrations is still a wide-open field of research .
Propriétés
IUPAC Name |
2-(4-formylphenyl)pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO3/c15-8-9-1-3-10(4-2-9)12-7-11(13(16)17)5-6-14-12/h1-8H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNJBJGZPIGBYIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=NC=CC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(4-methylbenzyl)-2-[2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2771481.png)

![1-([2,3'-Bipyridin]-4-ylmethyl)-3-ethylurea](/img/structure/B2771485.png)
![2-Tert-butyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-oxazole-4-carboxylic acid](/img/structure/B2771486.png)


![3-(Pyrido[2,3-d]pyrimidin-4-ylamino)-1-thiophen-3-ylpropan-1-ol](/img/structure/B2771494.png)

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2771497.png)
![2-(2-Methoxyphenoxy)-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]acetamide](/img/structure/B2771500.png)
